3,3'-(Acridine-2,7-diyl)dibenzoic acid

Catalog No.
S15956319
CAS No.
M.F
C27H17NO4
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-(Acridine-2,7-diyl)dibenzoic acid

Product Name

3,3'-(Acridine-2,7-diyl)dibenzoic acid

IUPAC Name

3-[7-(3-carboxyphenyl)acridin-2-yl]benzoic acid

Molecular Formula

C27H17NO4

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C27H17NO4/c29-26(30)20-5-1-3-16(11-20)18-7-9-24-22(13-18)15-23-14-19(8-10-25(23)28-24)17-4-2-6-21(12-17)27(31)32/h1-15H,(H,29,30)(H,31,32)

InChI Key

HHOGVPPNRPBNKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=CC4=C(C=CC(=C4)C5=CC(=CC=C5)C(=O)O)N=C3C=C2

3,3'-(Acridine-2,7-diyl)dibenzoic acid, with the chemical formula C27H17N O4 and a molecular weight of 419.43 g/mol, is a compound that features a unique structure incorporating acridine and dibenzoic acid moieties. The compound is characterized by its planar structure, which is typical of acridine derivatives, and it possesses functional groups that allow for various chemical interactions and biological activities. Its synthesis and applications are of interest in both organic chemistry and medicinal chemistry due to its potential therapeutic uses.

The chemical behavior of 3,3'-(acridine-2,7-diyl)dibenzoic acid can be understood through the reactions associated with its acridine component. Acridines typically undergo:

  • N-Alkylation: Reaction with alkyl iodides to form alkyl acridinium salts.
  • Reduction: Reduction to 9,10-dihydroacridines via reducing agents.
  • Oxidation: Oxidation can yield various products, including acridinic acids.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing it to serve as a precursor for more complex molecules or as an active pharmaceutical ingredient.

Research indicates that compounds related to acridine exhibit significant biological activities, including:

  • Antimicrobial Properties: Acridine derivatives are known for their antibacterial and antifungal effects.
  • Anticancer Activity: Some studies suggest that acridine derivatives can inhibit cancer cell proliferation by interfering with DNA replication.
  • Mutagenicity: Acridines can induce mutations in genetic material, which has implications for their use in research on genetic coding and cancer.

These activities make 3,3'-(acridine-2,7-diyl)dibenzoic acid a candidate for further investigation in pharmacological applications.

The synthesis of 3,3'-(acridine-2,7-diyl)dibenzoic acid can be approached through several methods:

  • Condensation Reactions: Utilizing appropriate precursors such as dibenzoic acid and acridine derivatives under specific conditions (e.g., heat or catalysts).
  • Multi-step Synthesis: Involves forming intermediates that eventually lead to the desired compound through a series of reactions.
  • Modification of Existing Compounds: Starting from simpler acridine or dibenzoic acid derivatives and modifying them through functional group transformations.

Each method offers different advantages in terms of yield, purity, and scalability.

3,3'-(Acridine-2,7-diyl)dibenzoic acid has potential applications in various fields:

  • Pharmaceuticals: As a lead compound in drug development targeting microbial infections or cancer.
  • Dyes and Pigments: Due to the chromophoric properties of acridine derivatives.
  • Research Tools: In molecular biology for studying DNA interactions due to its ability to intercalate into DNA structures.

Studies on the interactions of 3,3'-(acridine-2,7-diyl)dibenzoic acid with biological macromolecules are critical for understanding its mechanism of action. These interactions may include:

  • DNA Binding Studies: Investigating how the compound intercalates within DNA strands and affects replication or transcription processes.
  • Protein Interactions: Analyzing how the compound interacts with proteins involved in cellular signaling pathways.

Such studies provide insight into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 3,3'-(acridine-2,7-diyl)dibenzoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Acridine OrangeAcridine derivativeUsed as a fluorescent dye in microscopy
Ethylenediaminetetraacetic AcidChelating agentBinds metal ions; used in biochemistry
Dibenzoic AcidDicarboxylic acidSimple structure; serves as a building block
AcridinoneAcridine derivativeExhibits different biological activity compared to acridines

Uniqueness

3,3'-(Acridine-2,7-diyl)dibenzoic acid stands out due to its dual functionality from both the acridine and dibenzoic acid components. This unique combination enhances its potential applications in pharmaceuticals compared to simpler analogs.

XLogP3

5.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

419.11575802 g/mol

Monoisotopic Mass

419.11575802 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-15

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